molecular formula C9H12O4 B2810361 Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid CAS No. 15544-51-1

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid

Cat. No. B2810361
CAS RN: 15544-51-1
M. Wt: 184.191
InChI Key: XTHLMMQPSUSPPS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 . It is available in powder form .


Synthesis Analysis

The synthesis of Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . Another method involves an organocatalytic formal [4 + 2] cycloaddition reaction that allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Molecular Structure Analysis

The InChI code for Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is 1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) and the InChI key is XTHLMMQPSUSPPS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid has a molecular weight of 184.19 . It is a powder at room temperature . The predicted boiling point is 333.8±15.0 °C and the predicted density is 1.544±0.06 g/cm3 .

Scientific Research Applications

Organic & Biomolecular Chemistry

“Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid” is used in the field of organic and biomolecular chemistry. It is a key component in the synthesis of bicyclo[2.2.1]heptane-1-carboxylates via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

High-Energy Density Compounds

This compound is also used in the design of new high-energy density compounds (HEDCs). A series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent were designed and studied theoretically . The detonation performances, bond dissociation energies (BDE) and impact sensitivity were calculated to evaluate the designed compounds .

Plasticizers and Stabilizers

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid esters are widely used as plasticizers and stabilizers . These compounds help to increase the flexibility and stability of various materials .

Fragrant Substances

The esters of this compound are also proposed as fragrant substances . They can be used in the production of perfumes, cosmetics, and other products that require a pleasant aroma .

Antimicrobial Activity

Optically active alkyl and cycloalkyl hydrogen cyclohex-4-ene-1,2- and bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates, which can be synthesized from “Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid”, were found to possess antimicrobial activity . This makes them useful in the development of new antimicrobial agents .

Drug Discovery

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, “Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid” is highly desirable for relevant drug discovery .

Safety and Hazards

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHLMMQPSUSPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid

CAS RN

15544-51-1
Record name bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of Example 117A (3.18 g, 15.0 mmol), solid potassium hydroxide (8.4 g, 150 mmol), and a mixture of ethanol (75 mL) and water (15 mL) was heated at about 60° C. overnight. After cooling, the pH of the mixture was adjusted to about 1 by addition of 1N aqueous hydrochloric acid. The mixture was extracted with ethyl acetate (4×50 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated by rotary evaporator to give a tan powder. The crude product was recrystallized from ethyl acetate/hexanes to give the title compound as a white solid that was used without further purification for the next step.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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